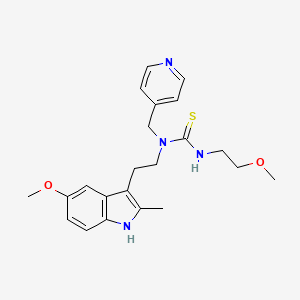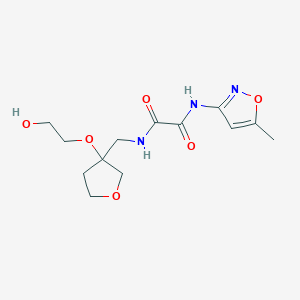
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a specialized oxalamide derivative. Oxalamides are a class of compounds known for their diverse range of applications, including their use in pharmaceuticals and as ligands in coordination chemistry. The specific structure of this compound suggests potential utility in various chemical and biological applications.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in recent research. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides . Although the exact synthesis of N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of the oxalamide moiety. The specific substituents on the oxalamide can greatly influence the compound's properties and reactivity. In the case of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, a related compound, the structure was predicted using a ligand-based approach and molecular docking method, and then synthesized . This suggests that similar computational methods could be used to analyze the molecular structure of N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide.
Chemical Reactions Analysis
Oxalamides can participate in various chemical reactions due to their functional groups. The synthesis of related compounds involves nucleophilic addition-elimination reactions (AdNU-E), which could also be relevant for the synthesis and further chemical reactions of N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide . The presence of the tetrahydrofuran and isoxazole rings could also offer additional reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives can vary widely depending on their specific substituents. For instance, the compound N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide was synthesized and evaluated for its efficiency in pig estrus control, indicating that its physical properties were suitable for biological activity . While the exact properties of N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide are not provided, it can be inferred that the compound's solubility, stability, and reactivity would be influenced by its oxalamide backbone and the specific functional groups attached to it.
Aplicaciones Científicas De Investigación
Advanced Glycation End-Products (AGEs) and Biological Impact
One significant area of research involves the study of methylglyoxal (MG), a reactive alpha-oxoaldehyde, which interacts with proteins to form advanced glycation end-products (AGEs) like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1). These compounds are crucial in understanding the biochemical processes associated with diabetes and neurodegenerative diseases. Methylglyoxal's formation in food and its biological implications highlight the importance of studying such reactive compounds for their broader impact on health and disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).
Chemical Synthesis and Drug Discovery
Research into pyrazole derivatives, including their synthesis, characterization, and evaluation for antitumor, antifungal, and antibacterial activities, underscores the relevance of complex chemical structures in developing new therapeutic agents. The study of such compounds, including those related to "N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide," illustrates the ongoing efforts to identify new pharmacophores for drug discovery (Titi et al., 2020).
Isoxazolidine Synthesis in Organic Chemistry
The development of methods for the stereoselective synthesis of isoxazolidines, involving copper-catalyzed aminooxygenation, reflects the compound's relevance in organic synthesis, drug discovery, and chemical biology. This research area emphasizes the importance of creating versatile synthetic pathways to generate compounds with potential biological applications (Karyakarte, Smith, & Chemler, 2012).
Coordination Polymers and Material Science
The synthesis and structural characterization of coordination polymers, utilizing acylhydrazidate linkers, showcase the intersection of chemical synthesis and material science. Such research highlights the role of complex molecules in developing new materials with potential applications in catalysis, molecular recognition, and more (Wang et al., 2014).
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6/c1-9-6-10(16-22-9)15-12(19)11(18)14-7-13(21-5-3-17)2-4-20-8-13/h6,17H,2-5,7-8H2,1H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCLFOUYNZFLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

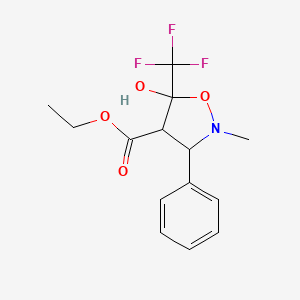

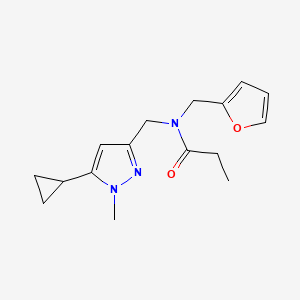
![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)
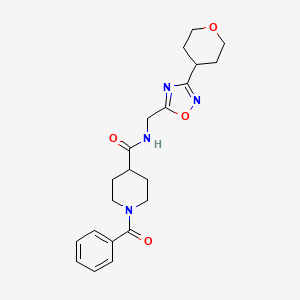
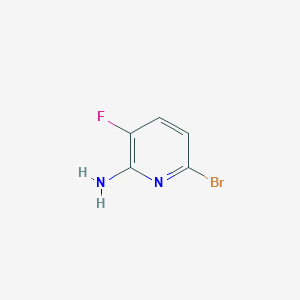
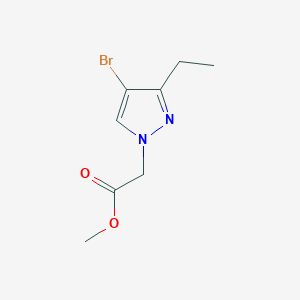
![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)
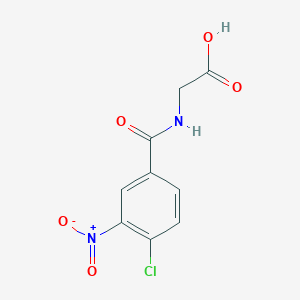

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)

